Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-
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Overview
Description
Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- typically involves multiple steps, including the introduction of the sulfonamide group and the anthracenyl moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed as a dye or pigment in textile and other manufacturing processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Disperse Red 86: A related compound used as a colorant with similar structural features.
Acid Violet 48: Another similar compound used in industrial applications.
Uniqueness
Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its diverse applications in research and industry further highlight its significance.
Properties
CAS No. |
3178-78-7 |
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Molecular Formula |
C20H15N3O6S |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-[(5-amino-4,8-dihydroxy-9,10-dioxoanthracen-1-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C20H15N3O6S/c21-11-4-6-13(24)17-15(11)19(26)18-14(25)7-5-12(16(18)20(17)27)23-9-2-1-3-10(8-9)30(22,28)29/h1-8,23-25H,21H2,(H2,22,28,29) |
InChI Key |
DMYARGFVXSUNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N |
Origin of Product |
United States |
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